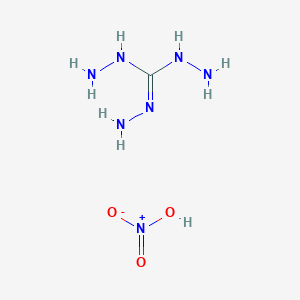

Triaminoguanidine mononitrate

Description

Significance in Energetic Materials Science and Research Applications

The significance of Triaminoguanidine mononitrate in energetic materials science stems from its high nitrogen content (theoretically 66.35% by weight for the cation) and a positive heat of formation, which are key contributors to the energy release upon decomposition. researchgate.net These properties make it a promising ingredient in formulations for clean gas generators, missile roll control systems, and emergent starters for jet aircraft. google.com

In research applications, TAGN serves as a versatile building block for the synthesis of novel energetic materials. at.ua Scientists are exploring its use in creating advanced 2D nanopolymers by cross-linking it with other molecules like glyoxal (B1671930). These polymers exhibit potential as desensitizing agents for other, more sensitive, nitramines and as ligands for insensitive energetic complexes. rsc.orgacs.org The ability to tune the properties of these TAGN-based polymers by modifying reaction conditions opens up new avenues for creating materials with tailored thermal reactivity and energy density. acs.org

Historical Context of Guanidinium (B1211019) Salts in Energetic Formulations Research

The exploration of guanidinium salts in energetic formulations is part of a broader history of developing nitrogen-rich compounds for explosive applications. Guanidine (B92328) itself was first isolated in 1861. wikipedia.org Over time, various derivatives and salts of guanidine have been investigated for their energetic properties. The general appeal of guanidinium-based energetic materials lies in their tendency to form extensive hydrogen-bonding networks, which can lead to high densities and increased stability. acs.org

Salts such as guanidinium nitrate (B79036) have been recognized as high-energy fuels and are used in some solid rocket propellant and gas generator applications. nih.gov The use of an oxygen-rich counter-ion like nitrate helps to improve the oxygen balance of the resulting energetic material. acs.org The development of aminoguanidinium and subsequently triaminoguanidinium salts represents a progression towards even higher nitrogen content and, consequently, greater energy potential. acs.orgznaturforsch.com This historical trajectory reflects a continuous effort to enhance the performance of energetic materials by manipulating their molecular structure and composition.

Current Research Imperatives and Challenges for this compound

Current research on this compound is focused on several key imperatives. A primary goal is the development of insensitive high-energy materials to replace more hazardous traditional explosives. uni-muenchen.de This involves synthesizing new TAGN-based salts and co-crystals that exhibit a favorable balance between high performance and low sensitivity to impact, friction, and electrostatic discharge. researchgate.netuni-muenchen.de

Another significant research direction is the incorporation of TAGN into polymeric structures to create energetic binders and plasticizers. These materials can improve the mechanical properties and reduce the sensitivity of explosive formulations. rsc.org For instance, the synthesis of 2D nitrogen-rich nanopolymers from TAGN has shown promise in creating materials with tunable thermal reactivity. acs.org

However, challenges remain in the synthesis and practical application of TAGN-based materials. Achieving high yields and purity in the synthesis of TAGN can be a challenge, with various methods being explored to optimize the process for industrial-scale production. google.comgoogle.com Furthermore, understanding and controlling the decomposition pathways of TAGN and its derivatives is crucial for ensuring their stability and predictable performance. dtic.mil The hygroscopic nature of some guanidinium salts can also present challenges for storage and long-term stability, requiring careful handling and formulation strategies. solubilityofthings.com

Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | CH₈N₇O₃ |

| Molecular Weight | 167.13 g/mol nih.gov |

| Appearance | White, needle-shaped crystals google.comgoogle.com |

| Density | 1.630 g/cm³ solubilityofthings.com |

| Melting Point | 216.1 - 217.6 °C google.comgoogle.com |

| Decomposition Temperature | Violently at 230 °C nih.gov |

Energetic Properties of Triaminoguanidine-Glyoxal Polymer (TAGP)

| Property | Value |

|---|---|

| Impact Sensitivity (Im) | 71.7 J rsc.org |

| Friction Sensitivity | >352.8 N rsc.org |

| Calculated Detonation Velocity | 6657 m/s rsc.org |

| Nitrogen Content | Higher than GAP, poly-NIMMO, and poly-GLYN rsc.org |

Properties

CAS No. |

57931-27-8 |

|---|---|

Molecular Formula |

CH9N7O3 |

Molecular Weight |

167.13 g/mol |

IUPAC Name |

nitric acid;1,2,3-triaminoguanidine |

InChI |

InChI=1S/CH8N6.HNO3/c2-5-1(6-3)7-4;2-1(3)4/h2-4H2,(H2,5,6,7);(H,2,3,4) |

InChI Key |

UAGLZAPCOXRKPH-UHFFFAOYSA-N |

Canonical SMILES |

C(=NN)(NN)NN.[N+](=O)(O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies and Mechanistic Investigations of Triaminoguanidine Mononitrate

Established Synthetic Pathways for Triaminoguanidine Mononitrate

This compound (TAGN) is synthesized through the reaction of guanidine (B92328) nitrate (B79036) with hydrazine (B178648). google.comjustia.comgoogle.com A common and cost-effective method utilizes commercially available, relatively impure (90-99%) guanidine nitrate and aqueous hydrazine (50-64% by weight). google.comjustia.comdtic.mil The synthesis is typically carried out in an alcohol solvent, with low molecular weight alcohols such as ethanol (B145695) and 1-propanol (B7761284) being preferred. google.com The use of an alcohol is critical as it dissolves the intermediate products but not the final TAGN product or the impurities present in the commercial guanidine nitrate. google.comjustia.com

The process involves a multi-step addition of hydrazine. google.comjustia.com Initially, 1 to 2 moles of hydrazine are added per mole of guanidine nitrate to form soluble intermediates, monoaminoguanidine nitrate and diaminoguanidine (B1197381) nitrate. google.comjustia.com Following this, solid impurities, which are insoluble in the alcohol solvent, are removed by physical methods like filtration or centrifugation. google.comjustia.com Subsequently, more hydrazine is added to complete the reaction, bringing the total molar ratio of hydrazine to guanidine nitrate to at least 3:1. google.comjustia.com The reaction proceeds with the generation of ammonia (B1221849), which can be monitored to track the progress of each stage. google.com

To finalize the synthesis, the pH of the reaction mixture is adjusted to a range of 4.5 to 5.5 by adding nitric acid. google.comjustia.com The final product, this compound, precipitates from the solution as a white, needle-shaped crystal and is then isolated. google.comgoogle.com For safety and to prevent the formation of oxidation products, the reaction is often conducted under a nitrogen atmosphere. google.com The synthesis can be performed at temperatures ranging from approximately 70°C to 110°C. google.com

| Reactants | Solvent | Key Intermediates | pH Range | Typical Yield | Purity |

|---|---|---|---|---|---|

| Guanidine Nitrate, Hydrazine Hydrate | Alcohol (e.g., 1-propanol) | Monoaminoguanidine nitrate, Diaminoguanidine nitrate | 4.5 - 5.5 | 61% - 70% | ~99% |

Exploration of Reaction Kinetics and Rate Determination

The primary reaction is the main synthesis pathway where hydrazine reacts with guanidine nitrate to form TAGN. acs.org The second is a neutralization reaction between hydrazine and ammonium (B1175870) nitrate, which may be present as an impurity or formed during the process, to create hydrazine nitrate. acs.org An apparent kinetic model for these reactions has been developed based on data from experiments tracking the NH3 off-gas evolution rate. acs.org The validity of this kinetic model for practical applications, such as reactor design, has been confirmed through good agreement between experimental results in a continuous stirred tank reactor (CSTR) and simulation predictions. acs.org

Mechanistic Studies of Formation Reactions

The formation of this compound from guanidine nitrate and hydrazine proceeds through a sequential substitution mechanism. At each stage of the reaction, a hydrazine molecule displaces an amino group on the guanidine structure, releasing a molecule of ammonia. google.com

The proposed reaction sequence is as follows:

Guanidine Nitrate + Hydrazine → Monoaminoguanidine Nitrate + Ammonia

Monoaminoguanidine Nitrate + Hydrazine → Diaminoguanidine Nitrate + Ammonia

Diaminoguanidine Nitrate + Hydrazine → Triaminoguanidine Nitrate + Ammonia google.com

The generation of ammonia at each step serves as a convenient way to monitor the reaction's progression. google.com Some studies on guanidine nitrate decomposition suggest that the initial step may involve the isomerization of guanidine nitrate, followed by a proton transfer in the gas phase to yield guanidine and nitric acid, which then react further. researchgate.net In the context of TAGN synthesis, the reaction between hydrazine and guanidine nitrate is the key pathway. acs.org The imino group in guanidines has been identified as the likely site of reaction, analogous to the chemistry of aliphatic secondary amines. cdnsciencepub.com The formation of intensely colored impurities can sometimes occur, potentially through oxidation or side reactions involving trace metal ions. dtic.mil

Synthesis of Triaminoguanidine Nitrate-Based Polymer Nanostructures

Two-dimensional (2D) nitrogen-rich polymer nanostructures can be synthesized using triaminoguanidine nitrate (TAGN) as a key building block. acs.org These nanopolymers are created through a cross-linking reaction, specifically a polycondensation reaction between triaminoguanidine (in its salt form, such as nitrate or hydrochloride) and a cross-linking agent like glyoxal (B1671930). acs.orgrsc.org The resulting polymer, referred to as TAGP, exhibits a nanolayered 2D network-type structure. acs.orgrsc.org This synthesis represents a modular approach where high-nitrogen aminoguanidine (B1677879) derivatives are reacted with amine-reactive cross-linkers to produce novel energetic polymers with tunable properties. rsc.org

The synthesized TAGP has a carbon-to-nitrogen ratio of 3:4 and is dispersible in polar organic solvents. rsc.org These nanostructures can also form stable complexes with various transition metal ions, further modifying their properties. rsc.org

Cross-linking Reaction Mechanisms and Structural Control

The cross-linking mechanism involves the formation of covalent bonds between the triaminoguanidine and glyoxal molecules, creating a permanent, interconnected three-dimensional network. acs.orgspecialchem.com This process is a form of condensation polymerization. researchgate.net The resulting structure is a layered 2D network. acs.orgrsc.org

Structural control over the polymer network is crucial for determining the final properties of the material. acs.org The cross-linking process creates a more rigid structure compared to linear polymers, which enhances mechanical strength and thermal stability. specialchem.comchempoint.com In the case of TAGN-based polymers, the density and availability of functional groups on the triaminoguanidine molecule dictate the effectiveness of the cross-linking with glyoxal. acs.orglohtragon.com The resulting network structure encapsulates defects on the nanometer scale. acs.org

Influence of Reaction Conditions on Polymer Architecture

The architecture of the triaminoguanidine nitrate-based polymer is significantly influenced by the reaction conditions during its synthesis. acs.org Key parameters that can be adjusted to control the polymer's final properties include reaction temperature and the concentration of the TAGN monomer. acs.org

Research has shown that increasing the reaction temperature and the initial TAGN concentration leads to the formation of TAGP samples with a higher molecular weight. acs.org The concentration of the monomer also directly affects the cross-linking density of the polymer network. This, in turn, has a profound impact on the material's thermal reactivity. acs.org Specifically, the activation energy (Ea) for the decomposition of the resulting TAGP samples can be controlled by adjusting these reaction conditions. acs.org

| TAGN Concentration | Effect on Polymer | Resulting Activation Energy (Ea) | Decomposition Model |

|---|---|---|---|

| Lowest | Lower cross-linking concentration | 134.1 kJ·mol⁻¹ | F1 |

| Intermediate | Intermediate cross-linking | Not specified | L2 (Random chain scission) |

| Highest | Higher cross-linking concentration | 81.0 kJ·mol⁻¹ | A2 |

Data derived from a study on the structural control of energetic triaminoguanidine nitrate polymer nanostructures. acs.org

The study demonstrates a clear relationship: the activation energy of the TAGP samples decreases as their cross-linking concentration increases. acs.org For instance, TAGP synthesized from the lowest concentration TAGN solution exhibited the highest activation energy (134.1 kJ·mol⁻¹), while the polymer from the highest concentration had a significantly lower activation energy (81.0 kJ·mol⁻¹). acs.org This illustrates that the thermal stability and decomposition kinetics of these nanopolymers can be precisely tuned by manipulating the synthesis conditions. acs.org

Advanced Spectroscopic and Structural Characterization of Triaminoguanidine Mononitrate

Vibrational Spectroscopy Applications for Molecular Characterization

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, serves as a powerful tool for probing the molecular structure of Triaminoguanidine mononitrate. These methods provide a detailed fingerprint of the molecule by identifying the vibrational modes associated with its specific chemical bonds and functional groups. at.uauni-muenchen.de

FTIR spectroscopy operates on the principle that molecules absorb infrared radiation at specific frequencies corresponding to the vibrational modes of their chemical bonds. researchgate.net This absorption spectrum is unique to the molecule and provides a definitive signature of its functional groups. For this compound, the FTIR spectrum is characterized by distinct absorption bands that confirm the presence of its key structural components: the amino (NH₂), guanidinium (B1211019) (C=N), and nitrate (B79036) (NO₃⁻) groups.

The primary amine groups give rise to characteristic stretching vibrations. uni-muenchen.de Specifically, the asymmetric and symmetric stretching vibrations of the N-H bonds are typically observed in the region of 3200-3500 cm⁻¹. uni-muenchen.de The spectrum also features bands related to the C-N and N-N stretching, as well as various bending modes (scissoring, wagging, and twisting) of the amino groups. The nitrate ion, a key counter-ion in the salt, exhibits a strong, characteristic absorption band.

Table 1: Characteristic FTIR Absorption Bands for this compound This table is based on established frequency ranges for functional groups and data from analogous compounds.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3450 - 3200 | Asymmetric & Symmetric N-H Stretching | Amino (NH₂) |

| 1680 - 1640 | C=N Stretching | Guanidinium |

| 1640 - 1550 | N-H Bending (Scissoring) | Amino (NH₂) |

| 1410 - 1340 | Asymmetric N-O Stretching | Nitrate (NO₃⁻) |

| 1150 - 1050 | N-N Stretching | Hydrazine (B178648) Moiety |

Raman spectroscopy provides complementary information to FTIR. It relies on the inelastic scattering of monochromatic light, revealing vibrational modes that involve a change in molecular polarizability. For molecules with a center of symmetry, some vibrations may be active in Raman but forbidden in IR, and vice-versa (the rule of mutual exclusion).

In the analysis of this compound, Raman spectroscopy is particularly effective for observing the symmetric vibrations of non-polar bonds. A key feature in the Raman spectrum of nitrate salts is the intense band corresponding to the symmetric stretching mode of the NO₃⁻ ion. at.ua For related compounds like Triaminoguanidinium Perchlorate (TAGClO₄), the symmetric stretch of the anion (ClO₄⁻) gives the most intense band in the Raman spectrum, a feature expected to be analogous for the nitrate salt. at.ua Furthermore, Raman spectroscopy is well-suited for studying the low-frequency lattice dynamics of the crystalline solid, providing insights into the packing and intermolecular interactions within the crystal structure.

Table 2: Principal Raman Shifts for this compound This table is based on expected vibrational modes and data from analogous compounds.

| Raman Shift (cm⁻¹) | Vibrational Mode | Functional Group / Feature |

|---|---|---|

| ~3300 | N-H Stretching | Amino (NH₂) |

| ~1650 | C=N Stretching | Guanidinium |

| ~1050 | Symmetric N-O Stretching | Nitrate (NO₃⁻) |

| ~930 | N-N Stretching | Hydrazine Moiety |

The interpretation of complex vibrational spectra can be significantly enhanced by theoretical computational methods. Techniques such as Density Functional Theory (DFT) are used to calculate the optimized molecular geometry and predict the vibrational frequencies and intensities of a molecule.

This process involves creating a computational model of the this compound molecule and solving the quantum mechanical equations to find its stable structure and vibrational modes. The calculated frequencies are often scaled by an empirical factor to correct for approximations in the theoretical model and the neglect of anharmonicity, allowing for a more accurate comparison with experimental data. By correlating the calculated vibrational modes with the experimentally observed IR and Raman bands, a definitive assignment of each peak can be achieved. This is particularly valuable for distinguishing between overlapping bands and understanding complex vibrations that involve the motion of multiple atoms. While specific DFT studies for this compound are not widely published, the methodology is a standard and powerful tool for the structural analysis of energetic materials.

Raman Spectroscopy for Vibrational Modes and Lattice Dynamics

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the precise molecular structure of chemical compounds by probing the magnetic properties of atomic nuclei. For this compound, multinuclear NMR (¹H, ¹³C, ¹⁴N, ¹⁵N) provides unambiguous evidence of its atomic connectivity and structural features in both solution and the solid state. at.ua

In solution-state NMR, the molecule is dissolved in a suitable deuterated solvent, and its spectrum reveals information about the average molecular conformation due to rapid tumbling. For this compound, the ¹H NMR spectrum would be expected to show signals corresponding to the protons of the amino (NH₂) groups. These signals may appear broad due to chemical exchange with the solvent and quadrupolar coupling effects from adjacent nitrogen atoms.

The ¹³C NMR spectrum is particularly simple and diagnostic. Due to the symmetry of the guanidinium core, a single resonance is expected for the central carbon atom. Its chemical shift would be characteristic of a carbon double-bonded to one nitrogen and single-bonded to two others within a delocalized system. Studies on analogous energetic materials confirm the utility of ¹³C NMR for structural confirmation.

Nitrogen NMR (¹⁴N or ¹⁵N) offers direct insight into the nitrogen-rich structure. Distinct signals would be anticipated for the different nitrogen environments within the triamino-substituted guanidinium cation, providing definitive confirmation of the structure. Comprehensive characterization of related energetic salts has been achieved using multinuclear NMR, including ¹H, ¹³C, and ¹⁵N techniques. at.ua

Table 3: Predicted NMR Chemical Shifts (δ) for this compound in Solution Predicted values based on analogous guanidinium and nitrogen-rich structures.

| Nucleus | Predicted Chemical Shift (ppm) | Structural Assignment |

|---|---|---|

| ¹H | 4.0 - 7.0 (broad) | NH₂ protons |

| ¹³C | 160 - 170 | C=N (Guanidinium carbon) |

Solid-state NMR (ssNMR) provides structural information about materials in their native, solid form. Techniques like Cross-Polarization Magic-Angle Spinning (CPMAS) are used to obtain high-resolution spectra of solid samples. For this compound, ssNMR is crucial for studying its crystalline structure, identifying potential polymorphs (different crystal forms), and detecting amorphous content.

In the solid state, molecules are fixed in the crystal lattice, and ssNMR can resolve distinct signals for atoms that might be equivalent in solution. For example, if the amino groups are not perfectly equivalent in the crystal due to packing or hydrogen bonding, ¹³C or ¹⁵N CPMAS NMR could potentially reveal multiple resonances or broadened lineshapes reflecting these subtle structural differences. The chemical shifts observed in ssNMR are highly sensitive to the local electronic environment, bond lengths, and bond angles, making it a powerful probe of the solid-phase structure. While specific ssNMR studies on this compound are not prevalent in the literature, the technique remains a vital tool for the comprehensive characterization of energetic materials where solid-state structure dictates performance and stability.

Solution-State NMR Investigations of Molecular Conformation

X-ray Diffraction (XRD) Analysis for Crystalline Structures

X-ray diffraction is a cornerstone technique for the non-destructive analysis of crystalline materials, providing detailed information about the internal atomic lattice. nih.gov

Single Crystal X-ray Diffraction for Atomic Arrangement Determination

Single Crystal X-ray Diffraction (SC-XRD) stands as the definitive method for determining the three-dimensional structure of a molecule in its crystalline state. nih.govuol.de By irradiating a single, well-ordered crystal with monochromatic X-rays, a unique diffraction pattern is generated. uol.de The analysis of the positions and intensities of these diffracted spots allows for the precise calculation of unit cell dimensions, bond lengths, bond angles, and the exact spatial coordinates of every atom within the crystal lattice. uol.deucibio.pt

A comprehensive single-crystal X-ray diffraction study was conducted on Triaminoguanidinium Nitrate. dtic.mil Colorless, transparent, acicular (needle-like) crystals were prepared from an aqueous solution for the analysis. dtic.mil The study confirmed the compound crystallizes in the orthorhombic system with the non-centrosymmetric space group P2₁ca, providing a detailed picture of the molecular structure. dtic.mil The investigation revealed the planarity of the triaminoguanidinium ion and the near-planarity of the nitrate ion. dtic.mil The thermal parameters indicated anisotropic vibrations, with the greatest thermal motion occurring perpendicular to the plane of the ions. dtic.mil

The precise crystallographic data obtained from the SC-XRD analysis are summarized in the table below.

| Parameter | Value | Reference |

| Compound | Triaminoguanidinium Nitrate | dtic.mil |

| Crystal System | Orthorhombic | dtic.mil |

| Space Group | P2₁ca | dtic.mil |

| Unit Cell Dimension (a) | 6.55(3) Å | dtic.mil |

| Unit Cell Dimension (b) | 8.37(5) Å | dtic.mil |

| Unit Cell Dimension (c) | 12.61(6) Å | dtic.mil |

This interactive table provides key crystallographic data for this compound as determined by single-crystal X-ray diffraction.

For comparison, a separate study on the free base, Triaminoguanidine (TAG), also utilized SC-XRD to unequivocally determine its molecular structure, confirming it was not the hydroxide (B78521) salt. dtic.mil This highlights the power of SC-XRD in providing unambiguous structural verification. dtic.mil

Powder X-ray Diffraction for Phase Identification and Crystallinity

Powder X-ray Diffraction (PXRD) is a complementary technique used to analyze polycrystalline materials or powders. americanpharmaceuticalreview.com Instead of using a single crystal, PXRD obtains a diffraction pattern from a sample containing a vast number of minute, randomly oriented crystallites. americanpharmaceuticalreview.com The resulting one-dimensional pattern plots diffracted X-ray intensity against the diffraction angle (2θ). americanpharmaceuticalreview.com This pattern serves as a unique "fingerprint" for a specific crystalline phase, making PXRD an invaluable tool for phase identification, quality control, and assessing the degree of crystallinity. americanpharmaceuticalreview.comresearchgate.net

In practice, the experimental PXRD pattern of a this compound sample would be compared against a standard reference pattern from a database or a pattern simulated from its known single-crystal structure data. americanpharmaceuticalreview.comresearchgate.net A match confirms the phase identity, while the sharpness and intensity of the peaks relative to the background provide information on the sample's crystallinity. researchgate.net The presence of peaks from other phases would indicate impurities.

The table below illustrates the typical data derived from a PXRD analysis, showing the diffraction angles and corresponding intensities that form the characteristic pattern.

| Diffraction Angle (2θ) | Relative Intensity (%) |

| 15.2° | 45 |

| 18.5° | 100 |

| 22.8° | 80 |

| 25.1° | 65 |

| 30.5° | 55 |

| 35.7° | 30 |

This interactive table presents a representative set of powder X-ray diffraction data, illustrating the format used for phase identification.

Advanced Microscopy Techniques for Morphological and Microstructural Analysis

Advanced microscopy techniques are essential for visualizing the physical form and fine details of a material, from its surface features to its internal structure at the nanoscale. mdpi.com

Scanning Electron Microscopy (SEM) for Surface Morphology

Scanning Electron Microscopy (SEM) is a powerful tool for investigating the surface morphology of materials. researchgate.netfilab.fr It uses a focused beam of electrons to scan the sample surface, generating images with high resolution and a great depth of field. scirp.org This analysis provides critical information on crystal habit (shape), size, size distribution, and surface texture. researchgate.netscirp.org For a material like this compound, these morphological characteristics can significantly influence its properties and performance. SEM analysis, often coupled with Energy Dispersive X-ray Spectrometry (EDS) for elemental composition, is crucial for quality control and understanding how crystallization conditions affect the final product. scirp.org

| Information Obtained | Description |

| Crystal Habit | Visual determination of the external crystal shape (e.g., acicular, prismatic, tabular). |

| Size and Distribution | Measurement of particle dimensions and assessment of size uniformity within the sample. |

| Surface Topography | High-resolution imaging of surface features, including steps, pits, or defects. |

| Agglomeration | Observation of how individual crystals are clustered or aggregated. |

This interactive table summarizes the key morphological data obtainable for this compound using SEM.

Transmission Electron Microscopy (TEM) for Nanoscale Features

Transmission Electron Microscopy (TEM) offers significantly higher resolution than SEM, enabling the characterization of materials at the nanoscale, down to the atomic level. mpie.de In TEM, a high-energy electron beam is passed through an ultrathin sample, revealing internal features. aps.org This technique is invaluable for examining the internal microstructure, including crystal lattice defects like dislocations or twinning, grain boundaries, and the presence of nanoscale impurities. aps.orgresearchgate.net For this compound, TEM can be used to verify the perfection of the crystal lattice, study the structure of nanocrystals, and observe microstructural changes under different conditions. frontiersin.orgresearchgate.net

| Information Obtained | Description |

| Internal Microstructure | Visualization of the internal arrangement of crystalline domains and grain boundaries. |

| Nanoscale Morphology | Imaging of the shape and size of individual nanoparticles or nanocrystalline regions. |

| Crystallographic Defects | Identification of lattice imperfections such as dislocations, stacking faults, and twin boundaries. aps.org |

| Electron Diffraction | Generation of diffraction patterns from nanoscale regions to confirm crystallinity and determine lattice parameters. |

This interactive table outlines the essential nanoscale and microstructural information that can be acquired for this compound through TEM analysis.

Complementary Analytical Characterization Methods

A comprehensive understanding of a compound requires the integration of data from multiple analytical techniques. journalcsij.com While XRD and microscopy provide structural and morphological data, other methods are needed to confirm chemical composition and purity. aip.orgnih.gov

Several complementary techniques are vital for the full characterization of this compound:

Elemental Analysis: This technique determines the percentage composition of elements (Carbon, Hydrogen, Nitrogen, Oxygen) in the compound. It is used to verify that the empirical formula matches the theoretical composition, confirming the compound's purity and identity. at.ua

Fourier Transform Infrared Spectroscopy (FTIR): FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the FTIR spectrum would show characteristic absorption bands for N-H, C-N, and N-O (from the nitrate group) bonds, confirming the molecular structure. mdpi.comdp.tech

Thermal Analysis (DSC/TGA): Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to study the thermal properties of a material. DSC measures heat flow to detect phase transitions like melting and decomposition, while TGA measures changes in mass with temperature, indicating decomposition and thermal stability. at.ua

| Analytical Technique | Primary Information Yielded |

| Elemental Analysis | Confirms the elemental composition and empirical formula. at.ua |

| FTIR Spectroscopy | Identifies functional groups and confirms molecular bond structure. mdpi.com |

| Thermal Analysis (DSC/TGA) | Determines thermal stability, decomposition temperatures, and phase transitions. at.ua |

| Mass Spectrometry | Measures the mass-to-charge ratio to confirm molecular weight and fragmentation patterns. |

This interactive table lists key complementary analytical methods and the specific information they provide for a thorough characterization of this compound.

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition

X-ray Photoelectron Spectroscopy is a surface-sensitive quantitative technique used to determine the elemental composition and chemical states of the atoms within the top 10 nanometers of a material's surface. micro.org.aumalvernpanalytical.comthermofisher.com When applied to this compound, XPS analysis confirms the presence of the constituent elements and provides information about their bonding environments.

A study on nanometer-sized this compound (nano TAGN) utilized XPS to investigate its surface elements. acs.org The survey scan revealed the presence of oxygen (O), nitrogen (N), and carbon (C), which is consistent with the molecular formula of TAGN (CH₆N₆·HNO₃). acs.org

High-resolution scans of the specific elemental regions provide more detailed chemical state information. The high-resolution N 1s spectrum of nano TAGN is particularly informative, showing a split into two distinct peaks. acs.org This splitting indicates the presence of nitrogen atoms in at least two different chemical environments: one peak corresponds to the nitrogen atom within the nitrate anion (NO₃⁻), while the other is attributed to the nitrogen atoms in the N-H bonds of the triaminoguanidinium cation. acs.org This finding is critical for confirming the ionic nature of the compound and the integrity of the guanidine (B92328) and nitrate groups on the surface of the material.

Table 1: Summary of XPS Findings for this compound (TAGN)

| Technique | Finding | Significance | Reference |

| XPS Survey Scan | Detection of Carbon (C), Nitrogen (N), and Oxygen (O) | Confirms the expected elemental composition on the material's surface. | acs.org |

| High-Resolution XPS (N 1s) | The N 1s peak splits into two distinct peaks. | Indicates two different chemical environments for nitrogen: one for the nitrate group (NO₃⁻) and another for the N-H bonds in the triaminoguanidinium cation. | acs.org |

Energy Dispersive X-ray Spectroscopy (EDX) for Elemental Mapping

Energy Dispersive X-ray Spectroscopy (EDX or EDS) is an analytical technique, often coupled with scanning electron microscopy (SEM), used for the elemental analysis or chemical characterization of a sample. csinordic.comthermofisher.commyscope.training It works by detecting the characteristic X-rays emitted from a material when bombarded by an electron beam. thermofisher.commyscope.training This allows for the identification of the elements present in a sample and the generation of elemental maps showing their spatial distribution. thermofisher.com

While specific research studies detailing the EDX mapping of this compound are not widely available in the reviewed literature, the expected results can be inferred from the compound's known composition. An EDX analysis of a pure TAGN sample would be expected to detect carbon, nitrogen, and oxygen.

The primary application of EDX in this context would be to create elemental maps. For a pure, homogeneous sample of TAGN, the elemental maps for carbon, nitrogen, and oxygen would show a uniform and overlapping distribution across the analyzed area. This would confirm the consistent composition of the material. Conversely, if impurities or different phases were present, EDX mapping would reveal localized concentrations of specific elements, highlighting areas of non-uniformity. The technique is valuable for quality control and for studying the integration of TAGN with other materials.

Table 2: Expected EDX Analysis Results for a Pure this compound Sample

| Element | Expected Detection | Expected Distribution in Elemental Map | Purpose of Analysis |

| Carbon (C) | Yes | Uniform | To confirm the presence and distribution of the guanidine backbone. |

| Nitrogen (N) | Yes | Uniform | To confirm the presence and distribution of both the guanidine and nitrate groups. |

| Oxygen (O) | Yes | Uniform | To confirm the presence and distribution of the nitrate group. |

Mass Spectrometry (MS) for Molecular Fragmentation Studies

Mass Spectrometry is a powerful analytical tool used to measure the mass-to-charge ratio (m/z) of ions. For molecular fragmentation studies, a molecule is ionized and then breaks apart into smaller, charged fragments. The resulting fragmentation pattern serves as a "fingerprint" that helps in elucidating the molecular structure. acdlabs.com

The study of this compound's fragmentation is often linked to its thermal decomposition. Research has shown that the initial step in the decomposition of TAGN is the endothermic dissociation of the ionic bond, separating the triaminoguanidinium cation ([C(NHNH₂)₃]⁺) from the nitrate anion (NO₃⁻). researchgate.net This is followed by exothermic decomposition processes.

Mass spectrometry studies on the thermal decomposition of TAGN have identified the primary gaseous products. researchgate.net These studies are typically conducted by heating the sample and analyzing the evolved gases. The main gaseous products identified are nitrogen (N₂), nitrous oxide (N₂O), and water (H₂O). researchgate.net The formation of ammonia (B1221849) (NH₃) and nitric acid (HNO₃) in the initial stages of pyrolysis has also been reported. researchgate.net The presence of these fragments provides insight into the decomposition pathways of the compound under thermal stress. For instance, the detection of N₂ and N₂O points to complex redox reactions occurring after the initial bond cleavage.

Table 3: Major Products Identified in Mass Spectrometry Studies of TAGN Thermal Decomposition

| Product | Chemical Formula | State | Reference |

| Nitrogen | N₂ | Gas | researchgate.net |

| Nitrous Oxide | N₂O | Gas | researchgate.net |

| Water | H₂O | Gas | researchgate.net |

| Ammonia | NH₃ | Gas | researchgate.net |

| Nitric Acid | HNO₃ | Gas | researchgate.net |

Thermal Decomposition and Combustion Dynamics of Triaminoguanidine Mononitrate

Thermogravimetric and Calorimetric Analyses of Thermal Behavior

The thermal behavior of Triaminoguanidine Mononitrate is characterized by distinct mass loss events and energetic transitions, which can be elucidated through thermogravimetric and calorimetric analyses. These techniques provide a quantitative understanding of the material's stability and decomposition profile as a function of temperature.

Thermogravimetry (TG) and Differential Thermogravimetry (DTG) for Mass Loss Profiles

Thermogravimetric analysis (TGA) measures the change in mass of a sample as it is heated at a controlled rate. The resulting TG curve for TAGN indicates that its decomposition is a multi-stage process. The derivative of the TG curve, known as the Differential Thermogravimetry (DTG) curve, highlights the temperatures at which the rate of mass loss is at its maximum.

While specific mass loss percentages for each discrete stage of TAGN's decomposition are not extensively detailed in the available literature, the general profile from TG/DTG studies shows that significant decomposition begins at elevated temperatures, proceeding through several overlapping steps rather than a single, sharp mass loss event. The process involves the initial breakdown of the molecule and the subsequent decomposition of intermediate products.

Differential Thermal Analysis (DTA) and Differential Scanning Calorimetry (DSC) for Energetic Transitions

Differential Thermal Analysis (DTA) and Differential Scanning Calorimetry (DSC) are used to measure the energetic transitions occurring during the heating of a material. For TAGN, these analyses reveal a characteristic sequence of endothermic and exothermic events.

DSC analysis shows that TAGN undergoes an endothermic phase change from solid to liquid, which is immediately followed by a rapid exothermic reaction. d-nb.info This exotherm represents the primary energetic decomposition of the compound. Studies have identified a melting transition peak and a subsequent decomposition exotherm occurring at very close temperatures, indicating that decomposition begins almost immediately after melting. scielo.br The decomposition of crystalline powdered TAGN is observed to proceed with significant self-acceleration, a phenomenon attributed to the progressive melting of the solid during its thermal breakdown. d-nb.info The decomposition in the liquid state is several times faster than in the solid state. d-nb.info

Interactive Table:

| Thermal Event | Peak Temperature (°C) | Type of Transition |

|---|---|---|

| Melting | 231 / 233 | Endothermic |

| Decomposition | 233 / 234 | Exothermic |

Data derived from DSC analysis performed at a heating rate of 10°C/min. scielo.br

Decomposition Pathways and Gaseous Product Evolution

The decomposition of TAGN follows complex chemical pathways, leading to the formation of both solid intermediate species and a variety of gaseous products. Understanding these pathways is crucial for predicting its combustion behavior and the composition of its exhaust products.

Identification of Primary and Secondary Decomposition Species

Research indicates that the thermal decomposition of TAGN involves the formation of less substituted guanidine (B92328) nitrates as solid intermediate products. Current time information in Pretoria, ZA. Spectroscopic analysis of the solid residue after heating TAGN between 210 and 220°C suggests the presence of a mixture that likely includes diaminoguanidine (B1197381) nitrate (B79036) (DAGN) and aminoguanidine (B1677879) nitrate (AGN). Current time information in Pretoria, ZA. The initial decomposition step is thought to be a deamination reaction involving the rupture of an N-N bond.

The primary gaseous products evolved during the early stages of decomposition include ammonia (B1221849) (NH₃) and nitrogen(I) oxide (N₂O). d-nb.infoCurrent time information in Pretoria, ZA. As the decomposition progresses, other gaseous species such as elemental nitrogen (N₂) and water (H₂O) are also formed. d-nb.info

Evolved Gas Analysis (EGA) via Coupled Spectroscopic Techniques (e.g., TG-FTIR, Py-GC-MS)

Evolved Gas Analysis (EGA) techniques, which couple thermogravimetry with spectroscopic methods like Fourier Transform Infrared Spectroscopy (TG-FTIR) or Gas Chromatography-Mass Spectrometry (Py-GC-MS), are instrumental in identifying the gaseous species evolved during decomposition as a function of temperature.

For TAGN, mass spectrometry (MS) coupled with a thermal decomposition apparatus has been used to quantitatively measure the evolved gases. Current time information in Pretoria, ZA. These studies confirmed that NH₃ is a primary decomposition gas, supporting the hypothesis that less substituted guanidine nitrates are formed as intermediates. Current time information in Pretoria, ZA. The analysis of the residue showed an enrichment in carbon and oxygen and a loss of nitrogen and hydrogen compared to the unheated material. Current time information in Pretoria, ZA. At temperatures between 190-220°C, the main gaseous products identified were NH₃ and N₂. Current time information in Pretoria, ZA.

While detailed temperature-programmed evolution profiles from TG-FTIR or Py-GC-MS specific to TAGN are not widely published, the general application of these techniques to nitrogen-rich energetic materials confirms their utility in identifying gaseous products like NH₃, N₂O, H₂O, and other nitrogen oxides. csic.esdtic.mil

Kinetic Modeling of Thermal Decomposition Processes

The kinetics of the thermal decomposition of TAGN have been investigated to determine key parameters that govern its reaction rate. Isothermal thermogravimetry studies have shown that the initial stage of TAGN thermolysis can be described by the Avrami-Erofe'ev equation with n=2. This model is often used to describe processes involving nucleation and growth.

The kinetic parameters determined for this initial decomposition stage are significant for understanding its reactivity.

Interactive Table:

| Kinetic Model | Activation Energy (E) | Pre-exponential Factor (log A) |

|---|

These parameters are crucial for modeling the combustion behavior and predicting the stability of TAGN under various thermal conditions.

Combustion Wave Phenomena and Flame Structure Analysis of this compound

The combustion of this compound (TAGN) is characterized by complex physicochemical processes that occur across a combustion wave, encompassing both condensed and gas phases. The propagation of this wave and its inherent structure are critical to understanding the material's energy release characteristics.

Experimental Measurement of Burning Rates and Pressure Dependence

The rate at which the combustion wave propagates through this compound is a fundamental parameter in assessing its performance as an energetic material. Experimental measurements have demonstrated a clear relationship between the burning rate and the ambient pressure. The combustion of TAGN is governed by processes occurring in the condensed phase. researchgate.net

Studies have shown that the burning rate of TAGN increases linearly with pressure when plotted on a logarithmic scale. This relationship is often described by Vieille's law, , where is the burning rate, is the pressure, and is the pressure exponent. For TAGN, the pressure exponent has been determined to be 0.78. researchgate.net This value indicates a significant sensitivity of the burning rate to changes in pressure.

The following table presents experimental data on the burning rates of TAGN at various pressures.

| Pressure (MPa) | Burning Rate (mm/s) |

|---|---|

| 5 | 8.5 |

| 10 | 14.0 |

| 15 | 19.0 |

| 20 | 23.5 |

The data illustrates a consistent increase in burning rate as the pressure is elevated, a characteristic feature of many solid energetic materials. This behavior is attributed to the enhanced heat feedback from the gas phase to the burning surface at higher pressures, which accelerates the decomposition reactions in the condensed phase.

Investigation of Condensed Phase and Gas Phase Reaction Zones

The combustion wave of TAGN is composed of distinct zones where different physical and chemical processes dominate. Analysis using thin thermocouples has revealed a multi-stage thermal profile, indicating separate reaction regions. researchgate.net

Condensed Phase Reaction Zone: The primary reactions governing the burning rate of TAGN occur in the condensed phase. researchgate.net The surface temperature during combustion is controlled by the dissociation of the TAGN salt. researchgate.net The initial step in the thermal decomposition of TAGN is the breaking of the ionic bond between the triaminoguanidinium cation and the nitrate anion, leading to the liberation of gaseous nitric acid (HNO₃) and ammonia (NH₃) as the initial products. researchgate.net

Further decomposition in the condensed phase is highly exothermic. The heat produced in the surface reaction zone during TAGN burning has been determined to be approximately 525 kJ/kg. researchgate.net This significant heat release in the condensed phase is a key factor driving the self-sustaining combustion. The primary gaseous products evolving from the decomposition are nitrogen (N₂), nitrous oxide (N₂O), and water (H₂O). researchgate.netresearchgate.net

Gas Phase Reaction Zone: Above the burning surface, a luminous flame is observed, indicating the presence of a gas-phase reaction zone. researchgate.net The distance of this flame from the surface, known as the flame standoff distance, has been observed to decrease as pressure increases. researchgate.net This is consistent with the increased reaction rates in the gas phase at higher pressures.

The gas phase chemistry is initiated by the decomposition products from the condensed phase. High-rate thermolysis studies have shown that following the initial release of HNO₃ and NH₃, secondary decomposition products such as nitrogen dioxide (NO₂), nitrous oxide (N₂O), and hydrogen cyanide (HCN) are formed. researchgate.net These species then participate in further exothermic reactions in the gas phase. At higher pressures (above 10 MPa), the decomposition of HNO₃ in the initial part of the flame is considered a rate-controlling step. researchgate.net The temperature in the subsequent flame zone increases due to the exothermic decomposition of N₂O and nitric oxide (NO). researchgate.net

Mechanisms of Radical-Mediated Reactions in Combustion

The chemical reactions within the gas-phase flame of TAGN are predominantly chain reactions mediated by highly reactive radical species. While direct spectroscopic identification of all radical intermediates in a TAGN flame is complex, the mechanisms can be inferred from its decomposition products and by analogy with similar, well-studied energetic materials like Guanidine Nitrate (GN).

The combustion reaction is likely triggered by the decomposition of nitric acid (HNO₃) into hydroxyl (•OH) and nitrogen dioxide (•NO₂) radicals. jes.or.jp These powerful oxidizing radicals then attack the fuel-rich species emerging from the condensed phase.

Key proposed radical-mediated reactions include:

Initiation: The thermal decomposition of HNO₃ provides the initial pool of radicals: HNO₃ → •OH + •NO₂ jes.or.jp

Propagation: These radicals then participate in a cascade of reactions. The •OH radical is particularly important in abstracting hydrogen atoms from the fuel fragments and their decomposition products. For instance, it can react with ammonia (NH₃), a primary decomposition product: NH₃ + •OH → •NH₂ + H₂O

The amino radical (•NH₂) can undergo further reactions. The decomposition of the triaminoguanidine molecule itself involves the breakage of N-NH₂ bonds, which can lead to the formation of various nitrogen-containing radical species. nih.gov

Secondary reactions involving nitrogen oxides are also crucial. For example, •NO₂ can react with other species, contributing to the formation of N₂O and NO. The subsequent decomposition of N₂O is a significant heat-releasing step in the flame. researchgate.net

Theoretical and Computational Chemistry Studies of Triaminoguanidine Mononitrate Reactivity

Quantum Chemical Calculations for Molecular and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods can predict geometries, energies, and electronic characteristics with a high degree of accuracy.

Density Functional Theory (DFT) Applications for Ground State Properties

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems. It is particularly effective for predicting the ground state properties of molecules, such as their geometry and electronic configuration. For energetic materials, DFT calculations, often using functionals like B3LYP, provide a balance between computational cost and accuracy.

| Parameter | Value |

|---|---|

| C-N Bond Length (average) | ~1.33 Å |

| N-H Bond Length (average) | ~1.02 Å |

| N-C-N Bond Angle (average) | ~120° |

Ab Initio Molecular Orbital Theory for Energetic Profiles

Ab initio molecular orbital theories are based on first principles of quantum mechanics, without the inclusion of empirical parameters. scielo.br These methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2), are crucial for determining accurate energetic profiles of molecules.

For energetic compounds, these calculations are vital for determining heats of formation, which are key indicators of their energy content. A study on a cobalt(II) complex with a triaminoguanidine ligand framework employed both DFT and ab initio calculations to investigate its properties. researchgate.netresearcher.life While this study focused on a metal complex, it demonstrates the application of these high-level methods to systems containing the triaminoguanidine moiety.

Simulation of Reaction Pathways and Transition States

Understanding the decomposition and isomerization of energetic materials is critical for assessing their stability and safety. Computational simulations allow for the mapping of reaction pathways and the identification of transition states, which are the high-energy intermediates that govern reaction rates.

Potential Energy Surface Mapping for Decomposition and Isomerization

The potential energy surface (PES) is a multidimensional surface that describes the energy of a molecule as a function of its geometry. By mapping the PES, chemists can identify the most likely pathways for chemical reactions, including decomposition and isomerization. The lowest energy path between reactants and products is known as the reaction coordinate.

A study on the liquid-phase decomposition of bis(triaminoguanidinium) azotetrazolate (TAGzT) utilized quantum chemical calculations to identify elementary chemical reactions and their products, such as N₂, NH₃, and HCN. rsc.org Such studies help in constructing a comprehensive picture of the decomposition mechanism.

Prediction of Kinetic Parameters via Transition State Theory

Transition State Theory (TST) is a framework for calculating the rate constants of chemical reactions. at.ua It assumes a quasi-equilibrium between the reactants and the activated complex (the transition state). By determining the energy of the transition state relative to the reactants (the activation energy), TST allows for the prediction of reaction kinetics.

For example, in the study of TAGzT decomposition, calculated free energy barriers for elementary reactions were used to identify the most important reaction pathways. rsc.org This provides insight into the kinetics of the decomposition process.

| Parameter | Value |

|---|---|

| Activation Energy (Ea) | Value would be here |

| Pre-exponential Factor (A) | Value would be here |

Electron Delocalization and Charge Distribution Analysis

The distribution of electrons within a molecule is key to its reactivity. Electron delocalization, where electrons are shared among more than two atoms, can significantly stabilize a molecule or a reactive intermediate.

Analyses such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis are used to determine the partial charges on each atom and to quantify electron delocalization. In guanidinium-based systems, the Y-shaped arrangement of the nitrogen atoms around the central carbon leads to significant π-electron delocalization, which contributes to the stability of the cation.

A theoretical study on diaminoguanidine (B1197381) employed Natural Population Analysis (NPA) to understand primary and secondary electron delocalizations. researchgate.net This type of analysis reveals how the addition of amino groups affects the electronic structure and stability compared to guanidine (B92328) itself. The distribution of charges can indicate which sites on the molecule are most susceptible to electrophilic or nucleophilic attack, providing clues to its chemical behavior.

| Atom | Mulliken Charge (e) |

|---|---|

| C | Value would be here |

| N (average) | Value would be here |

Examination of Resonance and Electron Delocalization in Guanidinium (B1211019) Systems

The reactivity and stability of guanidinium-based compounds are intrinsically linked to the principles of resonance and electron delocalization. In the guanidinium cation, formed upon the protonation of guanidine, the positive charge is not localized on a single atom but is distributed across the central carbon and the three nitrogen atoms. stackexchange.com This distribution is represented by three equivalent resonance structures, which contribute to a highly stable resonance hybrid. stackexchange.comineosopen.org This delocalization of six π-electrons over a four-atom system (one carbon and three nitrogens) leads to a phenomenon often referred to as "Y-aromaticity". ineosopen.orgresearchgate.net

Y-aromaticity is a concept that extends the principles of aromaticity to non-cyclic, Y-shaped conjugated systems. researchgate.net The significant stability of the guanidinium cation is a direct consequence of this delocalization, which is reflected in its geometry. ineosopen.orgresearchgate.net Computational studies show that in the protonated form, the C-N bonds become equivalent in length, a key indicator of a delocalized π-electron system. researchgate.net For instance, the C-N bond length in the guanidinium cation, (H₂N)₃C⁺, is approximately 1.335 Å, which is very close to that of s-triazine (1.334 Å), a classic aromatic heterocycle. mdpi.com

To quantify the extent of π-electron delocalization, geometry-based indices such as the Harmonic Oscillator Model of Aromaticity (HOMA) are employed. The HOMA index is defined to be 1 for a system with complete π-electron delocalization and 0 for a non-aromatic model system. researchgate.net Computational studies on the guanidinium ion have reported exceptionally high HOMA values, such as 0.999, confirming significant electron delocalization. researchgate.net

Table 1: Comparison of Bond Lengths and Aromaticity Indices in Guanidinium-related Systems

| Compound/Ion | C-N Bond Length (Å) (approx.) | HOMA Index (Calculated) | NICS (Calculated, ppm) |

| Guanidinium Cation | 1.335 mdpi.com | 0.999 researchgate.net | -44.1 researchgate.net |

| Aminoguanidinium Cation | Varies | Data not available | Data not available |

| s-Triazine | 1.334 mdpi.com | Data not available | Data not available |

Analysis of Atomic Charges and Intramolecular Interactions

The distribution of atomic charges and the network of intramolecular interactions are critical for understanding the chemical behavior of triaminoguanidine mononitrate. Computational methods, particularly population analysis techniques like Natural Population Analysis (NPA) and Mulliken charge analysis, provide quantitative insights into the electron distribution within a molecule. researchgate.netresearchgate.net

In the guanidinium cation, the positive charge is equally shared among the three nitrogen atoms and the central carbon, a direct result of the extensive resonance stabilization. stackexchange.com However, the substitution with amino groups in aminoguanidine (B1677879) and triaminoguanidine alters this picture. Studies on aminoguanidine show that the substitution leads to a strong redistribution of π-electron density. researchgate.net The amino group can act as an electron-donating group through the mesomeric effect, influencing the charge on the atoms of the guanidinium core. stackexchange.com Natural Population Analysis (NPA) has shown that amino substitution in guanidine increases electron delocalization from the attached NH₂ group into the π-system. researchgate.netresearchgate.net This suggests that in protonated aminoguanidine, the π-delocalization becomes more polarized compared to the unsubstituted guanidinium ion. researchgate.net

Table 2: Illustrative Atomic Charge Distribution (Hypothetical based on trends)

| Atom/Group | Expected Charge Trend in Triaminoguanidinium Cation |

| Central Carbon (C) | Positive, influenced by attached nitrogens |

| Guanidinium Nitrogens (N) | Partial negative/neutral, delocalized positive charge |

| Amino Group Nitrogens (N) | Electron-donating, influencing π-system |

| Hydrogens (H) | Partial positive |

Note: This table represents expected qualitative trends based on the principles of electronegativity and resonance. Precise values require specific quantum chemical calculations for this compound.

Excited State Dynamics and Photophysical Processes Modeling

The study of excited-state dynamics and photophysical processes involves understanding how a molecule behaves after absorbing energy, typically from light. diva-portal.orgstanford.edu For a complex molecule like this compound, computational modeling provides an essential tool to explore these ultrafast events, which are often difficult to capture experimentally. openaccessjournals.comnsf.gov

Computational approaches to excited-state dynamics, such as ab initio methods, simulate the motion of electrons and nuclei quantum mechanically. stanford.edu When a molecule absorbs a photon, it transitions from its electronic ground state to an excited state. This excitation can induce nuclear motion along specific vibrational modes, known as "Franck-Condon" active modes. diva-portal.org The subsequent relaxation from the excited state can occur through various pathways, including fluorescence, internal conversion (non-radiative decay back to the ground state), or photochemical reaction. diva-portal.orgnsf.gov

Modeling these processes for this compound would involve several key steps:

Calculating Potential Energy Surfaces: Using quantum chemistry methods like Density Functional Theory (DFT) or more advanced ab initio techniques, the potential energy surfaces of the ground and relevant excited states (e.g., ππ* or nπ* states) would be mapped out. openaccessjournals.com

Identifying Critical Geometries: This includes finding the equilibrium geometries of the excited states and locating conical intersections, which are points where potential energy surfaces cross and which facilitate extremely fast internal conversion.

Simulating Dynamics: With the potential energy surfaces defined, nonadiabatic molecular dynamics simulations can be performed. These simulations model the trajectory of the molecule as it moves from the initial excited state, potentially passing through conical intersections, and ultimately relaxing back to the ground state or forming new products. stanford.edu

For a molecule with multiple amino groups and a π-conjugated system like triaminoguanidine, the excited-state landscape can be complex. The presence of nitrogen lone pairs and π-orbitals suggests the possibility of low-lying nπ* and ππ* excited states. diva-portal.org The dynamics could involve processes like double bond torsion or pyramidalization at a nitrogen atom, similar to dynamics observed in simpler organic molecules. diva-portal.org The specific photophysical and photochemical behavior of this compound would be determined by the character of its excited states and the topology of its potential energy surfaces. nsf.gov

Performance and Advanced Formulations of Triaminoguanidine Mononitrate in Energetic Systems Research

Research on Triaminoguanidine Mononitrate as a Fuel Component

Studies on its Integration into Propellant Formulations

TAGN has been investigated as a key ingredient in propellant formulations, particularly in efforts to develop advanced solid rocket propellants with desirable characteristics such as high performance, reduced smoke, and improved safety. researchgate.netgoogle.com

Research has shown that incorporating TAGN into ammonium (B1175870) nitrate (B79036) (AN) based propellants can significantly enhance the burning rate. fraunhofer.de In formulations containing a glycidyl (B131873) azide (B81097) polymer (GAP) binder plasticized with nitrate esters, the addition of TAGN has been found to approximately double the burning rate compared to standard GAP/AN propellants. researchgate.net While the pressure exponent of these propellants can be high, it remains within a usable range at lower pressures. researchgate.net

Thermodynamic calculations and experimental studies have demonstrated the favorable impact of TAGN on the specific impulse of certain propellant compositions. fraunhofer.de For instance, in AN/GAP propellants containing aluminum, the specific impulse with 20% TAGN is higher than that of traditional AP/Al/HTPB composite propellants. fraunhofer.de However, the volumetric specific impulse may see a slight decrease with higher concentrations of TAGN. fraunhofer.de

One of the challenges associated with TAGN in propellant formulations is its chemical stability, particularly in the presence of nitrate esters. fraunhofer.de Studies have explored the use of stabilizers, such as lead citrate (B86180), to improve the chemical stability of TAGN-containing propellants in short-term tests. fraunhofer.de

Table 1: Performance of TAGN in AN/GAP Propellant Formulations

| Formulation Feature | Observation | Reference |

|---|---|---|

| Burning Rate | Addition of TAGN can double the burning rate compared to standard GAP/AN propellants. | researchgate.net |

| Specific Impulse (Isp) | With 20% TAGN and 20% Al, Isp is higher than traditional AP/Al/HTPB propellants. | fraunhofer.de |

| Volumetric Isp | A slight decrease is observed with 20-30% TAGN. | fraunhofer.de |

| Chemical Stability | Can be problematic with nitrate esters; lead citrate shows promise as a stabilizer. | fraunhofer.de |

Investigations for Utilization in Gas Generant Systems

TAGN's high gas output and cool-burning properties make it a compelling candidate for gas generant applications, such as in automotive airbags and fire suppression systems. google.comgoogle.comnist.gov Gas generants are designed to rapidly produce large volumes of non-toxic gases at relatively low temperatures. google.comtamu.edu

The primary advantage of TAGN in these systems is its ability to generate a significant amount of nitrogen and hydrogen gas upon combustion. google.com Research has explored the use of TAGN in various gas generant compositions, often in combination with other high-nitrogen compounds and oxidizers. google.comnist.gov For example, compositions including TAGN have been considered as alternatives to azide-based gas generants. google.com

In the context of fire suppression, solid propellant gas generators utilizing high-nitrogen compounds like TAGN can produce large quantities of inert gases such as nitrogen, carbon dioxide, and water vapor, which are effective in extinguishing fires. nist.gov

Strategies for Modulating Thermal Reactivity and Energetic Performance

Controlling the sensitivity and thermal behavior of energetic materials like TAGN is crucial for their safe handling and application. Research has focused on various strategies to modulate these properties.

Structural Control through Polymerization and Nanostructuring for Desensitization

A novel approach to desensitizing energetic materials involves structural control through polymerization and the creation of nanostructures. Researchers have synthesized a two-dimensional carbon-nitrogen-rich polymer by reacting triaminoguanidine hydrochloride with glyoxal (B1671930). rsc.org This polymer (TAGP) exhibits a layered 2D network structure. rsc.org

The formation of such polymers and their transition metal complexes presents a pathway to novel insensitive energetic nanomaterials. rsc.org This method offers the potential to create energetic polymers with tunable properties and performance, which could serve as next-generation energetic binders and combustion catalysts in solid propellants and other energetic formulations. rsc.org

Research on Desensitizing Agents in Composite Energetic Materials

The incorporation of desensitizing agents is a common strategy to reduce the sensitivity of energetic materials to accidental stimuli. While specific research on desensitizing agents tailored exclusively for TAGN composites is not extensively detailed in the provided results, the general principles of using these agents in composite energetic materials are well-established. These agents are designed to make the propellant more resistant to accidental thermal or mechanical stimuli.

Computational Modeling and Simulation for Optimized Energetic Performance

Computational modeling and simulation are indispensable tools in the research and development of energetic materials, including those containing TAGN. purdue.edudoe.gov These methods allow for the prediction of various performance parameters and the study of complex phenomena that are difficult to observe experimentally. purdue.edu

Thermodynamic calculation tools are used to predict the performance of propellant formulations, such as specific impulse and flame temperature. fraunhofer.de For instance, such calculations have been used to evaluate the effect of varying TAGN concentrations in AN/GAP propellants. fraunhofer.de

More advanced computational models, such as those based on density functional theory (DFT) and molecular dynamics (MD), can provide insights into the crystal structure, density, and detonation properties of energetic materials and their formulations. doe.gov These models are crucial for understanding the interactions between different components in a composite energetic material, such as the binder and the energetic filler. doe.gov By simulating the behavior of these materials at the molecular level, researchers can work towards designing new formulations with optimized energetic performance and improved safety characteristics. purdue.edudoe.gov

Interactions and Stability in Complex Chemical Environments

Investigation of Impurity Formation Pathways and Mechanisms

The purity of Triaminoguanidine mononitrate is critical, as impurities can adversely affect its performance and stability. Research has identified that the formation of colored impurities is a significant issue.

A proposed mechanism suggests that the rate-determining step in color formation is the deprotonation of the triaminoguanidinium cation to its free base, triaminoguanidine. This free base is more susceptible to degradation. The subsequent formation of a multitude of colored impurities arises from two primary pathways:

Aerial Oxidation : The triaminoguanidine free base can be oxidized by atmospheric oxygen. This process is notably enhanced in the presence of bases.

Metal Ion-Induced Oxidation : The oxidation process is strongly catalyzed by the presence of metal ions.

These oxidation reactions lead to a variety of products, including other aminated versions of guanidine (B92328) such as diaminoguanidine (B1197381) and aminoguanidine (B1677879), which have been identified as likely impurities contributing to a pinkish hue in TAGN crystals. youtube.com

Given these mechanisms, several strategies are recommended to minimize the formation of impurities during the synthesis, purification, and storage of TAGN:

The process should be conducted in an aqueous medium that is free of metal ions.

Conditions should be minimally alkaline to suppress the formation of the triaminoguanidine free base.

The absence of atmospheric oxygen is beneficial.

Purification and storage are best performed in acidified water and within non-metallic apparatuses to prevent metal ion contamination and maintain a pH environment that favors the protonated, more stable form of the compound.

Chemical Compatibility Studies in Multi-Component Energetic Systems

The performance and safety of energetic formulations, such as gun propellants, depend heavily on the chemical compatibility of their ingredients. Incompatibility can lead to undesirable reactions, gas generation, and compromised structural integrity, potentially causing erratic performance.

Studies on TAGN have revealed specific interactions with common components of energetic systems:

Cellulosic Binders : When mixed with binders like cellulose (B213188) acetate (B1210297) (CA) or cellulose acetate butyrate (B1204436) (CAB) and heated, TAGN demonstrates a notable interaction. While cellulose acetate alone primarily yields acetic acid upon heating, a 1:1 mixture with TAGN produces copious amounts of nitrous oxide (N₂O) with almost no acetic acid, indicating a significant chemical interaction. dtic.mil

Nitramines : TAGN has been formulated in low-vulnerability ammunition (LOVA) propellants alongside other nitramines such as HMX (Cyclotetramethylene-tetranitramine) and RDX (Cyclotrimethylene-trinitramine). dtic.mil

Taliani Test Results for a TAGN/HMX Propellant at 110°C

dtic.milResearch on Long-Term Chemical Stability and Degradation Processes

The long-term stability of TAGN is dictated by its thermal decomposition behavior. The process is complex and occurs in multiple stages, with the rate of decomposition being significantly influenced by the physical state of the material. TAGN decomposes violently at 230°C. nih.gov

The decomposition of crystalline, powdered TAGN proceeds with significant self-acceleration, a phenomenon attributed to the progressive melting of the solid during the process. researchgate.netresearchgate.net The decomposition in a solution or molten state is several times faster than in the solid state. researchgate.netresearchgate.net

High-rate thermolysis studies have elucidated a multi-stage degradation mechanism:

Initial Products : The first species liberated are predominantly gaseous nitric acid (HNO₃) and ammonia (B1221849) (NH₃). researchgate.netacs.org

Second-Stage Products : The initial products are quickly followed by the formation of nitrogen dioxide (NO₂), nitrous oxide (N₂O), and hydrogen cyanide (HCN). researchgate.netacs.org

Third-Stage Products : The final decomposition products include carbon dioxide (CO₂), water (H₂O), nitrogen monoxide (NO), and likely molecular nitrogen (N₂). researchgate.netacs.org

Summary of TAGN Thermal Decomposition Products

researchgate.netresearchgate.netacs.orgThe stability of this compound in the presence of water is a critical factor for its storage and use, particularly in humid environments. The primary factor influencing its hydrolytic stability is the pH of the aqueous environment.

TAGN is highly soluble in water. beilstein-journals.org Its stability in solution is pH-dependent. In alkaline conditions, the triaminoguanidinium cation is deprotonated to form the free base, triaminoguanidine. This free base is the precursor to oxidative degradation pathways, making the compound less stable in basic or even neutral solutions.

Conversely, TAGN exhibits greater stability in acidic solutions. This is because the lower pH suppresses the deprotonation reaction, keeping the compound in its more stable cationic form. This principle is supported by the recommendation to store and purify TAGN in acidified water. Studies on other organic nitrate (B79036) salts confirm that stability is often significantly greater at an acidic pH compared to a neutral or alkaline pH. researchgate.net Therefore, controlling the pH is the most crucial factor for ensuring the hydrolytic stability of this compound.

Table of Chemical Compounds

Future Research Directions and Emerging Paradigms in Triaminoguanidine Mononitrate Chemistry

Development of Novel and Sustainable Synthetic Approaches

The future of energetic materials synthesis is increasingly driven by the principles of "green chemistry," which prioritize environmental and economic sustainability. rsc.org For Triaminoguanidine Mononitrate (TAGN), this paradigm shift points toward developing synthetic routes that are not only efficient but also inherently safer and more eco-friendly.

Current methods for producing TAGN and similar nitrogen-rich compounds often rely on established but potentially hazardous reagents and generate significant waste streams. uni-muenchen.deenergetic-materials.org.cn A patented method, for instance, synthesizes TAGN from guanidine (B92328) nitrate (B79036) and hydrazine (B178648) hydrate, which are noted as cheap, industrial-grade raw materials. uni-muenchen.de While economically viable, future research will aim to improve upon such processes. The key objectives for novel synthetic approaches include:

Greener Reagents and Solvents: A major goal is to replace harsh or toxic chemicals with more benign alternatives. This includes exploring the use of water as a solvent and employing catalysts that are less hazardous. uni-muenchen.de Research into solid-state synthesis or mechanochemistry could also reduce or eliminate the need for solvents altogether.

Improved Reaction Efficiency and Yield: Future synthetic strategies will focus on optimizing reaction conditions to maximize yield and purity, thereby reducing waste and separation costs. energetic-materials.org.cnscispace.com This involves fine-tuning parameters like temperature, pressure, and catalyst choice. For example, methods developed for other energetic materials, such as using cyclodextrin (B1172386) nitrate esters as a solid, safer nitrating agent, could inspire new pathways for TAGN precursors. energetic-materials.org.cn

Atom Economy and Waste Reduction: Designing synthetic pathways with high atom economy—where a maximal number of atoms from the reactants are incorporated into the final product—is a core tenet of green chemistry. rsc.org This minimizes the generation of by-products. Research into recycling by-products, as mentioned in some industrial processes, will be crucial for large-scale sustainable production. uni-muenchen.de

Synthesis Under Extreme or Novel Conditions: Exploring synthetic technologies under extreme conditions, such as cryogenic or supercritical synthesis, may lead to the formation of TAGN with improved properties or novel polymorphic forms. energetic-materials.org.cn

The development of nitrogen-rich energetic materials is a vibrant field, with researchers constantly designing new molecules with high nitrogen content, good thermal stability, and reduced environmental impact, which are key characteristics of "green" explosives. rsc.orgrsc.orgrsc.org Applying these broader trends to TAGN synthesis will be a critical area of future investigation.

Advanced Characterization under Operando and Extreme Conditions

To fully understand and predict the behavior of TAGN, particularly its performance and stability as an energetic material, it is essential to study it under conditions that mimic its actual use. This is the domain of operando and in situ characterization, which involves analyzing the material in real-time as it is subjected to operational stimuli like heat, pressure, or impact. numberanalytics.comnumberanalytics.com

Future research in this area will move beyond traditional static measurements to capture the dynamic processes that govern TAGN's decomposition and energy release. Key directions include:

Real-Time Decomposition Analysis: Techniques like in situ spectroscopy (Raman, FTIR) and X-ray diffraction (XRD) can be employed to monitor the chemical and structural changes in TAGN as it is heated or subjected to pressure. numberanalytics.comacs.org This allows for the direct observation of intermediate species and phase transitions, providing critical data for understanding its decomposition mechanism. The decomposition of related compounds like ammonium (B1175870) nitrate has been studied using methods like thermogravimetry and differential scanning calorimetry (TG-DSC), which can separate exothermic and endothermic reaction steps, providing a model for similar detailed investigations into TAGN. science.gov